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Compound of Interest

2-Bromo-3-fluorophenyl
Compound Name:
chloroformate

Cat. No.: B13634686

Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

2-Bromo-3-fluorophenyl chloroformate is a specialized electrophilic intermediate used
primarily in the synthesis of carbamate-based prodrugs and as a derivatizing agent in medicinal
chemistry. Its specific halogenation pattern—a bromine atom at the ortho position and a fluorine
at the meta position relative to the chloroformate group—imparts unique electronic and steric
properties. The bromine serves as a handle for subsequent cross-coupling reactions (e.g.,
Suzuki-Miyaura), while the fluorine atom modulates lipophilicity and metabolic stability.

This guide details the physicochemical profile, synthesis via the triphosgene protocol (a safer
alternative to phosgene gas), and analytical validation of this compound.

Physicochemical Profile

The molecular weight and elemental composition are critical for stoichiometry and mass
spectrometry validation. As this compound is often a custom-synthesized intermediate, the data
below is derived from standard atomic weights.

Core Data Table
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Property Value Notes

Molecular Weight (Average) 253.45 g/mol Used for molarity calculations.

Primary peak in High-Res MS

Monoisotopic Mass 251.899 g/mol )
(assuming 7°Br, 35Cl).
Molecular Formula C7HsBrCIFO:2
) o ] ) Likely clear to pale yellow oil;
Physical State Liguid / Low-melting solid ] N
moisture sensitive.
Decomposes before boiling at
Boiling Point (Predicted) ~235-245 °C atm pressure; distill under
vacuum.
) ) High density due to halogen
Density (Predicted) ~1.7-1.8 g/cm?3

content.

Isotopic Distribution (Mass Spec Signature)

Due to the presence of Bromine ("°Br/81Br = 1:1) and Chlorine (3*CI/3’Cl = 3:1), the mass
spectrum will show a characteristic isotopic pattern:

e M+ (251.9): Base peak (if intact).

e M+2 (253.9): Significant intensity (~130% relative to M+ due to 81Br + 35Cl).
e M+4 (255.9): Visible (~30% relative to M+ due to 8Br + 37Cl).
Synthetic Utility & Mechanism

Why use this specific substitution pattern?

o Orthogonal Reactivity: The chloroformate moiety reacts rapidly with nucleophiles
(amines/alcohols) to form carbamates or carbonates. The aryl bromide remains intact,
allowing for late-stage diversification via Palladium-catalyzed cross-coupling.

o Electronic Modulation: The fluorine atom at the meta position exerts an inductive electron-
withdrawing effect (-1), increasing the electrophilicity of the carbonyl carbon compared to
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unsubstituted phenyl chloroformate. This accelerates reaction rates with sterically hindered

amines.

Reaction Pathway Diagram

The following diagram illustrates the dual-reactivity profile of the molecule.

Step 1: Nucleophilic Substitution
(Fast, <0°C)

2-Bromo-3-fluorophenyl
chloroformate

Carbamate Intermediate
(Ar-O-CO-NH-R)

Step 2: Suzuki Coupling
(Pd cat., Heat)

Amine (R-NH2)

Functionalized Drug Scaffold
(Biaryl Carbamate)

BoronicAcid | __———————=—==7777777
(R'-B(OH)2)

Click to download full resolution via product page

Figure 1: Sequential functionalization strategy. The chloroformate reacts first to install the
linker, followed by cross-coupling at the bromine site.

Synthesis Protocol: The Triphosgene Method

Safety Warning: This protocol involves the generation of phosgene equivalents. All operations
must be performed in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab
coat). A phosgene indicator badge should be worn.

Precursor: 2-Bromo-3-fluorophenol (CAS: 443-81-2).[1][2][3]

Materials

e 2-Bromo-3-fluorophenol (1.0 equiv)[1]
e Triphosgene (0.35 equiv) — Solid source of phosgene (safer handling).
o Pyridine or Triethylamine (1.0-1.1 equiv) — Acid scavengetr.

e Dichloromethane (DCM) — Anhydrous.
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Step-by-Step Methodology

e Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition
funnel. Flush with Nitrogen or Argon.

» Dissolution: Dissolve 2-Bromo-3-fluorophenol in anhydrous DCM (0.2 M concentration). Cool
the solution to 0 °C using an ice bath.

o Reagent Preparation: Dissolve Triphosgene in a separate portion of DCM.
» Addition: Slowly add the Triphosgene solution to the phenol mixture.

e Activation: Add the base (Pyridine) dropwise over 15-20 minutes. Note: The reaction is
exothermic. Maintain temperature <5 °C to prevent decomposition.

e Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor by
TLC (conversion of phenol) or GC-MS.

o Workup:
o Quench cautiously with cold water (hydrolyzes excess phosgene).
o Wash the organic layer with 1N HCI (to remove pyridine), then water, then brine.
o Dry over anhydrous Na=SO4 and concentrate in vacuo.

 Purification: Vacuum distillation is preferred. If flash chromatography is necessary, use rapid
elution with non-protic solvents (Hexane/EtOAc), as silica can induce hydrolysis.
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Isolate: 2-Bromo-3-fluorophenyl
chloroformate
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Figure 2: Synthesis workflow using Triphosgene.

Analytical Validation

To confirm the identity of the synthesized 2-Bromo-3-fluorophenyl chloroformate, use the

following spectroscopic markers.
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Technique Expected Signal Interpretation

Strong C=0 stretch
(characteristic of

IR Spectroscopy 1775-1785 cm~1 ] )
chloroformates, shifted higher

than esters).

Aromatic protons only. No
1H NMR (CDCls) 0 7.0—-7.5 ppm (m, 3H) broad OH peak (indicates

consumption of phenol).

13C NMR ~150 ppm Carbonyl carbon (O-(C=0)-Cl).

Parent ion cluster matching the
GC-MS m/z 252/254/256 Br/Cl isotopic pattern
described in Section 1.

Quality Control Check: Dissolve a small aliquot in Methanol. Inject into LC-MS.

e Result: You should observe the methyl carbonate derivative (Ar-O-CO-OMe) because the
chloroformate will instantly react with methanol. This confirms the chloroformate was active.
If you see the phenol mass, the reagent has hydrolyzed/decomposed.

Stability & Storage

e Moisture Sensitivity: High. Hydrolyzes back to the phenol and HCI upon contact with water or
humid air.

» Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8 °C.

o Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is recommended.

References

o Triphosgene Reagent Profile: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic
Synthesis." Synthesis, 1996(05), 553-576.

o Chloroformate Reactivity: Pasquato, L., et al. "Conversion of Alcohols to Chloroformates
using Triphosgene." Tetrahedron Letters, 2000.
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e Phenol Precursor Data: PubChem Compound Summary for CID 12175701 (2-Bromo-3-
fluorophenol). [2]

o General Safety: "Safe Handling of Chloroformates.” Sigma-Aldrich Technical Bulletins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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